molecular formula C7H13ClO3S B2813530 (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride CAS No. 1600776-10-0

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2813530
CAS No.: 1600776-10-0
M. Wt: 212.69
InChI Key: IPWDMXZXTKWWSZ-UHFFFAOYSA-N
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Description

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride ( 1600776-10-0) is a high-purity chemical reagent with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . This specialty sulfonyl chloride derivative is characterized by its 5,5-dimethyloxolane (dihydrofuran) ring system, which confers unique steric and electronic properties for research applications. As a methanesulfonyl chloride derivative, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides . Researchers value this compound for its potential in medicinal chemistry and drug discovery, where similar sulfonyl chlorides have been utilized in the development of bioactive molecules, including those investigated as disruptors of protein-protein interactions in therapeutic targets . The compound is provided with a purity of not less than 98% and is accompanied by comprehensive analytical documentation, including MSDS, NMR, HPLC, and LC-MS data to ensure research reproducibility . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWDMXZXTKWWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Synthetic Applications

  • Reagent in Organic Synthesis
    • (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is primarily used as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties.
    • Case Study: In a study by Enamine, the compound was utilized to synthesize novel sulfonamide derivatives that exhibited improved biological activity compared to their parent compounds .
  • Formation of Sulfonamides
    • The compound can be employed to convert amines into sulfonamides, which are crucial intermediates in drug development.
    • Example: Researchers have successfully synthesized various sulfonamide derivatives using this compound, demonstrating its effectiveness in forming stable sulfonamide bonds .
  • Synthesis of Biologically Active Compounds
    • The compound has been used in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. Its ability to modify existing structures allows for the development of new drugs with enhanced efficacy.
    • Example: A research team reported the synthesis of a series of anti-cancer agents through the application of this compound in their synthetic route.

Medicinal Chemistry Applications

  • Drug Development
    • The versatility of this compound makes it an attractive option for drug development processes. Its use in modifying drug candidates can lead to improved pharmacokinetic properties.
    • Case Study: In a project aimed at developing new anti-inflammatory drugs, researchers incorporated this compound to optimize lead compounds, resulting in candidates with better solubility and bioavailability .
  • Targeting Specific Biological Pathways
    • The ability to introduce sulfonyl groups selectively allows for targeted modifications of compounds that interact with specific biological pathways.
    • Example: Studies have shown that derivatives synthesized using this compound can selectively inhibit certain enzymes involved in disease progression .

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Comparisons

The compound’s structure combines a sulfonyl chloride group (–SO₂Cl) with a bicyclic ether system. Key comparisons include:

  • Methanesulfonyl Chloride (CH₃SO₂Cl) : A simple aliphatic sulfonyl chloride with high reactivity due to minimal steric hindrance.
  • Benzenesulfonyl Chloride (C₆H₅SO₂Cl) : An aromatic sulfonyl chloride with reduced reactivity compared to aliphatic derivatives due to resonance stabilization of the leaving group.
  • p-Toluenesulfonyl Chloride (TsCl, CH₃C₆H₄SO₂Cl) : Similar to benzenesulfonyl chloride but with a methyl substituent enhancing electron withdrawal, increasing reactivity slightly.
Table 1: Structural and Reactivity Comparison
Compound Molecular Formula Molecular Weight Reactivity (Hydrolysis) Key Structural Features
Methanesulfonyl Chloride CH₃SO₂Cl 114.56 g/mol High (Room temperature) No steric hindrance
Benzenesulfonyl Chloride C₆H₅SO₂Cl 176.62 g/mol Moderate (3h stirring) Aromatic ring resonance stabilization
p-Toluenesulfonyl Chloride C₇H₇SO₂Cl 190.65 g/mol Moderate (24h reflux) Methyl substituent enhances reactivity
(5,5-Dimethyloxolan-2-yl)methanesulfonyl Chloride* C₇H₁₁ClO₃S ~210.67 g/mol Likely intermediate Steric hindrance from oxolane ring

*Estimated properties based on structural analogs.

Biological Activity

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS No. 1600776-10-0) is a sulfonyl chloride derivative that has gained attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H13ClO3S
  • Molecular Weight : 212.69 g/mol
  • Boiling Point : Not specified
  • Purity : NLT 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride functional group can act as an electrophile, facilitating nucleophilic substitutions with amines and alcohols, which are critical in drug development and synthesis of bioactive compounds.

Potential Interactions:

  • Protein Modulation : The compound may modify protein functions through covalent bonding with amino acid side chains.
  • Enzyme Inhibition : It could potentially inhibit specific enzymes by forming stable adducts, altering their activity.
  • Antimicrobial Activity : Preliminary studies suggest that similar sulfonyl chlorides exhibit antimicrobial properties, which may extend to this compound .

Case Studies and Research Findings

  • Synthesis and Application :
    • Research indicates that sulfonyl chlorides can be utilized in synthesizing various bioactive molecules, enhancing their therapeutic potential .
    • A study highlighted the use of methanesulfonyl chloride in the synthesis of polycyclic amines as opioid receptor modulators, suggesting a pathway for exploring analgesic properties .
  • Toxicological Studies :
    • Methanesulfonyl chloride is known to be highly toxic via ingestion and inhalation, necessitating careful handling in laboratory settings . Its safety profile is crucial when considering biological applications.

Data Table: Comparison of Biological Activities

Compound NameCAS No.Biological ActivityNotes
This compound1600776-10-0Potential antimicrobialLimited direct studies available
Methanesulfonyl chloride124-63-0Broad-spectrum antimicrobialHighly toxic; used in organic synthesis
2,5-Dimethyl-4-hydroxy-3(2H)-furanoneNot applicableAntifungal; inhibits yeast cell cycleDemonstrated antimicrobial properties

Q & A

Q. What are the common synthetic routes for (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of (5,5-dimethyloxolan-2-yl)methanol using chlorosulfonic acid or sulfuryl chloride. Key steps include:
  • Starting Materials : (5,5-Dimethyloxolan-2-yl)methanol and chlorosulfonic acid.
  • Reaction Optimization : Temperature control (0–5°C to minimize side reactions), solvent selection (anhydrous dichloromethane or ethyl acetate), and stoichiometric excess of sulfonylation reagent (1.2–1.5 equivalents).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ether.
    Yield improvements focus on inert atmosphere (N₂/Ar) and moisture exclusion .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) to confirm methyl groups (δ 1.2–1.4 ppm) and sulfonyl chloride moiety (δ 3.8–4.2 ppm). ¹³C NMR for oxolane ring verification.
  • Infrared Spectroscopy (IR) : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (≥95% by area normalization).
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (C₈H₁₃ClO₃S⁺, theoretical m/z 224.03) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store at 0–6°C in airtight, amber glass containers under inert gas (N₂/Ar). Desiccants (e.g., molecular sieves) should be added to prevent hydrolysis. Stability testing via periodic HPLC analysis (every 3 months) is advised to monitor degradation (e.g., sulfonic acid formation) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar sulfonyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The steric hindrance from the 5,5-dimethyloxolane group reduces reactivity compared to less hindered analogs (e.g., methanesulfonyl chloride). Kinetic studies (e.g., pseudo-first-order reactions with amines) and computational modeling (DFT for transition-state analysis) can quantify this effect. Substituent electronic effects are assessed via Hammett plots using para-substituted anilines .

Q. What experimental strategies can be employed to investigate the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C.
  • Analytical Monitoring : Use HPLC to track hydrolysis products (e.g., sulfonic acid derivatives) over time.
  • Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life under standard conditions .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze disputed compounds via NMR and HPLC to rule out impurities (e.g., residual solvents) .
  • Orthogonal Assays : Compare results across multiple bioactivity platforms (e.g., enzyme inhibition vs. cell-based assays).
  • Structural Confirmation : X-ray crystallography or NOESY NMR to confirm stereochemistry, which may influence activity .

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